Gibberellin A20

Overview

Description

Gibberellin A20 is a pentacyclic diterpenoid compound that plays a crucial role in promoting growth and development in plants. It is part of the gibberellin family, which are plant hormones responsible for various growth processes, including stem elongation, seed germination, and flowering . This compound was initially identified in the fungus Gibberella fujikuroi and is known for its ability to modulate plant growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Radioactive gibberellin A20 can be prepared by hydrogenation of gibberellin A5 methyl ester-16,17-epoxide with tritium gas, followed by removal of epoxide oxygen and hydrolysis . This method involves the use of tritium gas for hydrogenation, which is a crucial step in the synthesis process.

Industrial Production Methods: The industrial production of this compound typically involves the fermentation of the fungus Gibberella fujikuroi. This process allows for the large-scale production of gibberellins, including this compound, which can then be extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Gibberellin A20 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolism in plants .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents used in the reactions of this compound include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which play significant roles in plant growth regulation .

Scientific Research Applications

Gibberellin A20 has a wide range of scientific research applications:

Chemistry: It is used to study the biosynthesis and metabolism of gibberellins in plants.

Mechanism of Action

Gibberellin A20 exerts its effects by binding to gibberellin receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression. This process involves the degradation of DELLA proteins, which are repressors of gibberellin signaling. The degradation of DELLA proteins allows for the activation of transcription factors that promote growth and development . Additionally, this compound influences the biosynthesis of other plant hormones, such as abscisic acid, further modulating plant growth responses .

Comparison with Similar Compounds

- Gibberellin A1

- Gibberellin A3

- Gibberellin A4

- Gibberellin A7

Comparison: Gibberellin A20 is unique among gibberellins due to its specific structure, which lacks an OH group at the C-2 position compared to gibberellin A1 . This structural difference influences its biological activity and its role in plant growth regulation. While gibberellin A1, A3, A4, and A7 are also bioactive and promote plant growth, this compound has distinct functions and regulatory mechanisms that make it a valuable compound for scientific research and agricultural applications .

Biological Activity

Gibberellin A20 (GA20) is a key plant hormone belonging to the gibberellin family, which plays a crucial role in various physiological processes in plants, including growth, development, and stress responses. This article explores the biological activity of GA20, emphasizing its metabolic pathways, physiological effects, and potential applications in agriculture and medicine.

Metabolism of this compound

GA20 is primarily synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions. It can be metabolized to gibberellin A1 (GA1), which is one of the most biologically active gibberellins. Studies have shown that both tall and dwarf mutants of rice (Oryza sativa) and Arabidopsis thaliana can metabolize GA20 to GA1, indicating its importance in the gibberellin biosynthetic pathway. For instance, tall mutants exhibit higher conversion rates compared to their dwarf counterparts, suggesting that genetic variations affect gibberellin metabolism .

Physiological Effects

GA20 influences several physiological processes in plants:

- Stem Elongation : GA20 promotes stem elongation by stimulating cell division and elongation. This effect is particularly evident in dwarf plant varieties, where GA20 application can restore normal growth patterns .

- Seed Germination : It plays a significant role in breaking seed dormancy and promoting germination. GA20 enhances the mobilization of stored nutrients within seeds, facilitating early growth stages .

- Flowering : GA20 has been associated with the regulation of flowering time in various species. It can induce flowering under specific environmental conditions, thereby influencing reproductive success .

Biological Activity in Inflammation and Disease

Recent research has highlighted the anti-inflammatory properties of GA3 (a related gibberellin) that may also extend to GA20. In studies involving human bronchial epithelial cells, GA3 was shown to induce the expression of A20, an important regulator in inflammatory responses. This induction led to reduced levels of pro-inflammatory cytokines IL-6 and IL-8, suggesting that gibberellins could be utilized for therapeutic purposes in chronic inflammatory diseases .

Case Studies

- This compound and Stevia rebaudiana : In Stevia rebaudiana, GA20 was identified as a significant component influencing the biological activity of steviol glycosides. The presence of GA20 was linked to enhanced growth and secondary metabolite production in this economically important plant .

- Metabolic Pathways in Pea Plants : A study quantified GA20 levels in different parts of Pisum sativum, revealing its distribution across cotyledons, embryonic axes, and testas. The findings indicated that GA20 plays a critical role during seed development and germination processes .

Data Table: Comparison of Gibberellin Metabolism

| Plant Species | Metabolite Produced | Mutant Type | Conversion Efficiency |

|---|---|---|---|

| Oryza sativa | GA1 | Tall | High |

| Oryza sativa | GA1 | Dwarf | Low |

| Arabidopsis thaliana | GA1 | Tall | Moderate |

| Arabidopsis thaliana | GA1 | Dwarf | Very Low |

Properties

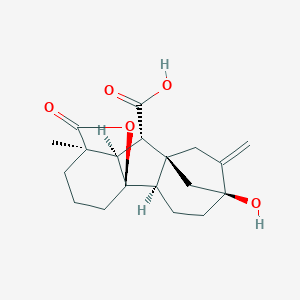

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h11-13,23H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFPYCSNYOFUCH-KQBHUUJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19143-87-4 | |

| Record name | Gibberellin A20 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19143-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019143874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.